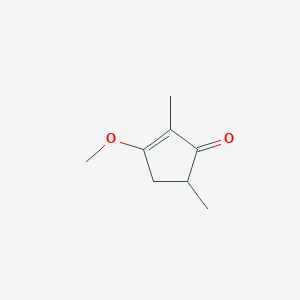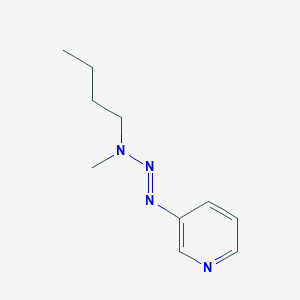![molecular formula C12H15ClN2O3 B14656682 Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate CAS No. 53682-76-1](/img/structure/B14656682.png)
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a diazenyl group attached to a methoxyphenyl ring, which is further connected to a chlorinated propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate typically involves the esterification of 2-chloropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The diazenyl group is introduced through a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which is then coupled with the methoxyphenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: The diazenyl group can be reduced to an amine using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Reduction: Sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Hydroxy derivatives.
Reduction: Amine derivatives.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate involves its interaction with specific molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release the active acid form, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate can be compared with other similar compounds such as:
Ethyl 2-chloropropanoate: Lacks the diazenyl and methoxyphenyl groups, making it less versatile in terms of chemical reactivity.
Ethyl 2-methoxyphenylpropanoate:
Ethyl 2-diazenylpropanoate: Lacks the methoxyphenyl group, which influences its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
53682-76-1 |
|---|---|
Formule moléculaire |
C12H15ClN2O3 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-[(2-methoxyphenyl)diazenyl]propanoate |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-18-11(16)12(2,13)15-14-9-7-5-6-8-10(9)17-3/h5-8H,4H2,1-3H3 |
Clé InChI |
GKPAOZPDOASKCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(N=NC1=CC=CC=C1OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


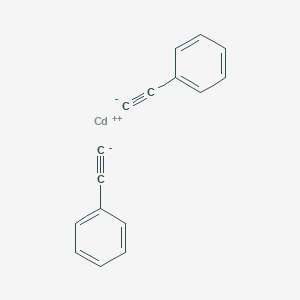
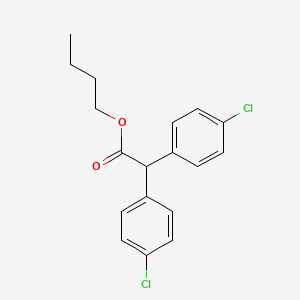
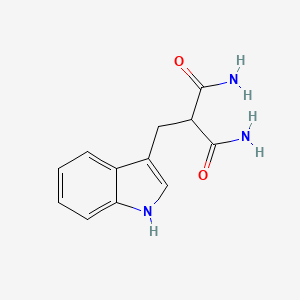
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
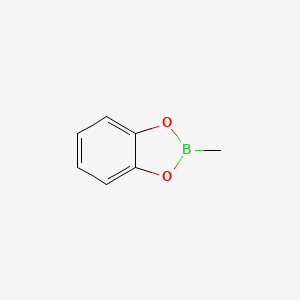
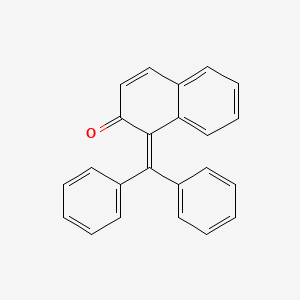
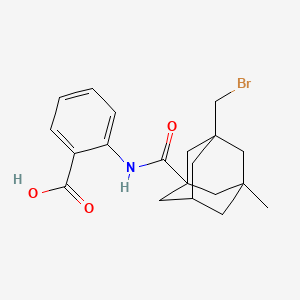
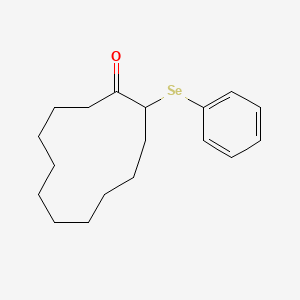
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)

![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
